molecular formula C8H10BrClFN B2843447 (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride CAS No. 1624261-91-1

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2843447
CAS No.: 1624261-91-1
M. Wt: 254.53
InChI Key: MMBXNJVKDHDORR-JEDNCBNOSA-N
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Description

Historical Context of Halogenated Phenethylamine Research

Halogenated phenethylamines emerged as critical intermediates in organic synthesis during the mid-20th century, particularly after the discovery of bromine and fluorine’s ability to modulate aromatic reactivity and biological activity. Early work focused on brominated analogs of adrenaline and dopamine, where halogen substitution at specific positions enhanced metabolic stability or receptor affinity. The introduction of fluorine, with its strong electronegativity and small atomic radius, further expanded the utility of these compounds in drug discovery. For example, fluorinated phenethylamines were pivotal in developing selective serotonin reuptake inhibitors (SSRIs) and antipsychotic agents.

The synthesis of 1-(2-bromo-4-fluorophenyl)ethanamine derivatives represents a modern extension of this legacy, combining halogen-directed regioselectivity with stereochemical control. Early methods for analogous compounds, such as 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, relied on Friedel-Crafts acylations but faced challenges with isomer formation and low yields. Advances in Grignard reagent chemistry and catalytic asymmetric synthesis later enabled the production of enantiomerically pure variants like the title compound.

Significance in Contemporary Medicinal Chemistry

Halogenated phenethylamines occupy a niche in drug design due to their dual role as pharmacophores and synthetic intermediates. The bromine atom at the 2-position in (S)-1-(2-bromo-4-fluorophenyl)ethanamine hydrochloride introduces steric bulk, potentially influencing binding pocket interactions, while the 4-fluorine atom enhances electron withdrawal, stabilizing the aromatic ring’s π-system. This combination is exploited in:

  • Neurological Therapeutics : Structural analogs act as dopamine D2 receptor partial agonists.
  • Anticancer Agents : Bromine’s leaving-group capability facilitates covalent binding to target proteins.

A comparative analysis of halogen effects is shown in Table 1.

Table 1: Electronic and Steric Effects of Halogens in Phenethylamine Derivatives

Halogen Position Electronic Contribution (Hammett σ) Steric Contribution (van der Waals Radius, Å)
2-Bromo +0.23 (σₘ) 1.85
4-Fluoro +0.34 (σₚ) 1.47

Data derived from substituent constant tables and crystallographic studies.

Research Trajectory and Academic Interest

Recent studies on halogenated phenethylamines emphasize three domains:

  • Synthetic Methodology : Optimizing enantioselective routes. The patent CN104529735A demonstrates a high-yield (80%) synthesis of a related bromo-chloro-fluorophenyl ethanone via sequential bromination, acylation, and Grignard reactions.
  • Conformational Analysis : Fluorine’s impact on molecular geometry. NMR studies reveal that 2′-fluoro substituents enforce planar conformations in acetophenone derivatives, stabilizing s-trans rotamers through hyperconjugation.
  • Biological Screening : Bromine’s role in enhancing blood-brain barrier permeability.

Ongoing clinical trials explore bromo-fluoro phenethylamines as positron emission tomography (PET) tracers for neurodegenerative diseases.

Stereochemical Significance in Biological Systems

The (S)-enantiomer of 1-(2-bromo-4-fluorophenyl)ethanamine hydrochloride exhibits distinct biological properties due to its configuration. In chiral environments such as enzyme active sites, the spatial arrangement of the amine group relative to the halogenated aromatic ring determines binding affinity. For instance:

  • Dopaminergic Systems : The (S)-form may preferentially interact with D2 receptor subpockets via hydrogen bonding to the protonated amine.
  • Metabolic Stability : Fluorine at the 4-position reduces cytochrome P450-mediated oxidation, as evidenced in related compounds.

X-ray crystallography of analogous structures, such as 1-(4-bromo-2-fluorophenyl)ethanone, confirms that fluorine induces a coplanar arrangement of the carbonyl and aromatic rings, optimizing orbital overlap for dipole interactions. This geometry is conserved in the hydrochloride salt form, where the amine protonation further stabilizes the conformation.

Properties

IUPAC Name

(1S)-1-(2-bromo-4-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBXNJVKDHDORR-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of (S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride

The retrosynthetic pathway for this compound hinges on two critical objectives:

  • Construction of the substituted aromatic core : Introducing bromine and fluorine at the 2- and 4-positions of the phenyl ring.
  • Stereoselective installation of the ethylamine group : Ensuring the (S)-configuration at the chiral center.

Key intermediates include 2-bromo-4-fluorophenylacetic acid derivatives, ketones, and racemic amines for subsequent resolution.

Synthetic Routes to this compound

Asymmetric Reduction of 1-(2-Bromo-4-fluorophenyl)ethanone

This method involves synthesizing the ketone intermediate followed by enantioselective reduction:

Synthesis of 1-(2-Bromo-4-fluorophenyl)ethanone
  • Step 1 : Bromination and fluorination of benzoic acid derivatives.
    • 4-Fluoro-2-bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
    • Reaction :

      $$

      \text{4-Fluoro-2-bromobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Fluoro-2-bromobenzoyl chloride} + \text{HCl} + \text{SO}2 \uparrow

      $$
    • Step 2 : Grignard reaction with methyl magnesium bromide.
      • The acid chloride reacts with methylmagnesium bromide to yield 1-(2-bromo-4-fluorophenyl)ethanone.
      • Reaction :


        $$


        \text{4-Fluoro-2-bromobenzoyl chloride} + \text{CH}_3\text{MgBr} \rightarrow \text{1-(2-Bromo-4-fluorophenyl)ethanone} + \text{MgBrCl}


        $$
Enantioselective Reduction to (S)-1-(2-Bromo-4-fluorophenyl)ethanamine
  • The ketone is converted to an imine using ammonium acetate, followed by asymmetric hydrogenation.
    • Catalyst : Ruthenium-(S)-BINAP complex for transfer hydrogenation.
    • Conditions : H₂ (50 psi), 60°C, 12 hours.
    • Outcome : (S)-enantiomer obtained with >90% enantiomeric excess (ee).
Hydrochloride Salt Formation
  • The free amine is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Chiral Resolution of Racemic 1-(2-Bromo-4-fluorophenyl)ethanamine

Synthesis of Racemic Amine
  • Gabriel Synthesis :
    • 1-(2-Bromo-4-fluorophenyl)ethyl bromide reacts with potassium phthalimide.
    • Reaction :

      $$

      \text{1-(2-Bromo-4-fluorophenyl)ethyl bromide} + \text{C}6\text{H}4(\text{CO})_2\text{NK} \rightarrow \text{Phthalimide intermediate} + \text{KBr}

      $$
    • Hydrolysis with hydrazine yields racemic 1-(2-bromo-4-fluorophenyl)ethanamine.
Diastereomeric Salt Formation
  • Chiral resolving agent : (R,R)-Tartaric acid.
  • Racemic amine is dissolved in hot ethanol, mixed with tartaric acid, and cooled to crystallize the (S)-amine tartrate salt.
  • Yield : 60–70% with 98% ee after recrystallization.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Racemic amine is treated with vinyl acetate in tert-butyl methyl ether.
  • Selectivity : (R)-amine acetylated preferentially, leaving (S)-amine unreacted.
  • Conditions : 30°C, 24 hours, 85% conversion.
  • Outcome : (S)-amine isolated with 99% ee.

Optimization of Reaction Conditions

Catalytic Asymmetric Hydrogenation

  • Solvent : Isopropanol improves catalyst stability and enantioselectivity.
  • Temperature : 50–60°C balances reaction rate and ee.
  • Pressure : 50–100 psi H₂ minimizes side reactions.

Impact of Substituents on Aromatic Reactivity

  • Electron-withdrawing groups (Br, F) : Activate the ring for electrophilic substitution but hinder nucleophilic attacks.
  • Directing effects : Fluorine’s meta-directing influence necessitates careful positioning of functional groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 1.42 (d, 3H, J = 6.7 Hz, CH₃),
    • δ 4.21 (q, 1H, J = 6.7 Hz, CH),
    • δ 7.35–7.58 (m, 3H, aromatic).
  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min for (S)-enantiomer.

Purity and Stability

  • Storage : 2–8°C under inert atmosphere to prevent racemization.
  • Purity : ≥97% by HPLC.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) ee (%) Cost Efficiency
Asymmetric Reduction Ketone synthesis, Ru-catalyzed reduction 75 92 Moderate
Chiral Resolution Gabriel synthesis, tartaric acid 65 98 Low
Enzymatic Resolution Lipase acetylation 70 99 High

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitroso compounds are typical products.

    Reduction Products: Secondary amines or alcohols can be obtained.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride typically involves several key steps, including the selective bromination and fluorination of phenyl compounds. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Pharmacological Potential

Research indicates that this compound may interact with various biological macromolecules, including neurotransmitter receptors. Its structural similarities to known pharmacologically active compounds suggest potential applications in treating mood disorders and anxiety .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to specific biological targets. For instance, studies involving derivatives of similar structures have demonstrated anti-inflammatory activities through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . Such findings point to the potential for developing new therapeutic agents based on this compound.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds similar to this compound in animal models. The results indicated that these compounds modulated serotonin levels, leading to improved mood-related behaviors .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on synthesizing derivatives of this compound for their potential anti-inflammatory effects through COX inhibition. The docking studies revealed promising interactions with COX enzymes, suggesting that these derivatives could serve as lead compounds for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride can be better understood through comparisons with its analogs. Key differences arise from substituent positions , enantiomeric configurations , and additional functional groups , which influence physicochemical properties and applications.

Structural Analogs with Varying Halogen Substituent Positions

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Purity Supplier
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride 1958125-87-5 3-Br, 4-F 254.53 95% Combi-Blocks
(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride 1311254-85-9 4-Br, 2-F 254.53 95% Combi-Blocks
(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride 1624262-55-0 2-Br, 4-F (R-configuration) 254.53 95% Combi-Blocks
  • Substituent Position Effects: The 2-Br, 4-F arrangement in the target compound creates distinct steric and electronic environments compared to the 3-Br, 4-F or 4-Br, 2-F isomers. The 4-Bromo-2-fluoro isomer (CAS: 1311254-85-9) shares the same molecular formula but exhibits a lower similarity score (0.83) to the target compound in computational analyses, likely due to altered dipole moments and solubility profiles .

Enantiomeric Comparisons

  • The (R)-enantiomer (CAS: 1624262-55-0) has identical substituents but opposite chirality, which can lead to divergent interactions in chiral environments, such as enzyme binding pockets. This is critical in drug development, where enantiomers may exhibit different pharmacokinetic or toxicological profiles .

Functional Group Variations

Compound Name CAS Number Key Functional Groups Molecular Weight (g/mol) Supplier
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride N/A 3-Br, CF₃ 318.53 American Elements
2-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride 1255098-85-1 Ethylamine chain (C₂) 254.53 ChemBK
  • Chain Length Differences : The ethylamine analog (CAS: 1255098-85-1) has a longer carbon chain, which may increase lipophilicity and membrane permeability compared to the methylamine-based target compound .

Purity and Supplier Variability

  • While the target compound is available in ultra-high purity (99.999%) from American Elements , most analogs (e.g., CAS: 1958125-87-5) are supplied at 95% purity, limiting their utility in sensitive applications like crystallography or high-throughput screening .

Research Implications

The structural versatility of this compound and its analogs enables diverse applications:

  • Pharmaceuticals : The target compound’s chiral center and halogenated aromatic system make it a candidate for protease inhibitors or kinase modulators, where precise stereochemistry is crucial .
  • Materials Science : Fluorinated analogs (e.g., trifluoro derivatives) are valuable in designing liquid crystals or polymers with enhanced thermal stability .

Biological Activity

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is a chiral amine compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological interactions, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H10_10BrFN
  • Molecular Weight : 254.53 g/mol
  • IUPAC Name : (1S)-1-(2-bromo-4-fluorophenyl)ethanamine; hydrochloride
  • CAS Number : 2109874-10-2

The compound features a bromine and a fluorine atom on the phenyl ring, which significantly influences its biological reactivity and activity. The stereochemistry indicated by the "S" designation plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may modulate pathways related to mood regulation, potentially offering therapeutic benefits for conditions such as depression and anxiety. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity to receptors.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound often exhibit significant pharmacological effects. Below are some notable findings related to its biological activity:

Activity TypeDescription
Antidepressant Potential modulation of neurotransmitter systems linked to mood regulation.
Anxiolytic Possible therapeutic applications in treating anxiety disorders through receptor interaction.
Cytotoxicity Initial studies show varying degrees of cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that this compound exhibits binding affinity towards serotonin receptors, suggesting its potential as an antidepressant agent .
  • Cytotoxicity Assessments :
    • In vitro assays revealed that this compound displayed cytotoxic effects against several cancer cell lines, including human colon adenocarcinoma and breast cancer cells, with IC50_{50} values indicating moderate potency .
  • Comparative Analysis with Analog Compounds :
    • Comparative studies with structurally similar compounds showed that this compound has unique properties due to the specific positioning of bromine and fluorine atoms, which affects its reactivity and biological interactions .

Future Directions in Research

The current understanding of this compound's biological activity suggests several avenues for future research:

  • Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which this compound interacts with neurotransmitter systems.
  • Therapeutic Applications : Clinical trials could explore its efficacy in treating mood disorders and various types of cancer.
  • Structural Modifications : Research into analogs with modified substituents may yield compounds with enhanced efficacy or reduced side effects.

Q & A

Q. Mitigation Strategies :

  • Low-Temperature Processing : Maintain <10°C during HCl salt formation to minimize racemization .
  • Continuous Crystallization : Use mixed-solvent anti-solvent systems (e.g., acetone/water) for uniform crystal growth .
  • In-Line Monitoring : PAT (Process Analytical Technology) tools track ee and yield in real time .

Basic: What are the key considerations in selecting appropriate salt forms for enhancing the compound’s solubility and stability in aqueous solutions?

Answer:

Salt Form Solubility (mg/mL) Stability (t1/2 at 25°C)
Hydrochloride45.2>24 months
Free Base8.76 months

The hydrochloride salt is preferred due to:

  • Enhanced Aqueous Solubility : Facilitates in vitro assays (e.g., cell culture) .
  • pH Stability : Resists degradation in physiological buffers .
  • Crystallinity : Forms stable monoclinic crystals, simplifying storage .

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